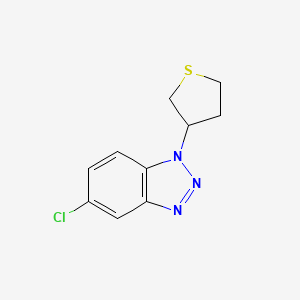
1-(1-Fluorocyclopropyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluorocyclopropyl)ethanamine is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and an ethanamine group.
Métodos De Preparación
The synthesis of 1-(1-Fluorocyclopropyl)ethanamine can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is catalyzed by palladium and is compatible with a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
Industrial production methods for such compounds often involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
1-(1-Fluorocyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(1-Fluorocyclopropyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(1-Fluorocyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its biological activity . The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparación Con Compuestos Similares
1-(1-Fluorocyclopropyl)ethanamine can be compared with other fluorinated compounds, such as fluoroquinolones and other fluorinated amines. Similar compounds include:
Fluoroquinolones: These are a class of antibiotics that contain fluorine atoms and exhibit high antibacterial activity.
Fluorinated Amines: Other fluorinated amines, such as 1-(fluoromethyl)cyclopropylamine, share similar structural features but may differ in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications .
Propiedades
Fórmula molecular |
C5H10FN |
|---|---|
Peso molecular |
103.14 g/mol |
Nombre IUPAC |
1-(1-fluorocyclopropyl)ethanamine |
InChI |
InChI=1S/C5H10FN/c1-4(7)5(6)2-3-5/h4H,2-3,7H2,1H3 |
Clave InChI |
WOUAWTWMWPLNGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
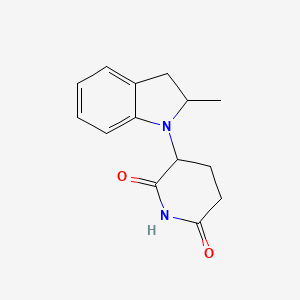
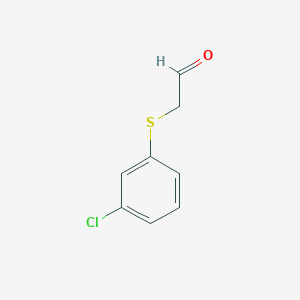

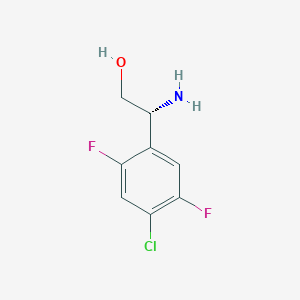
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)

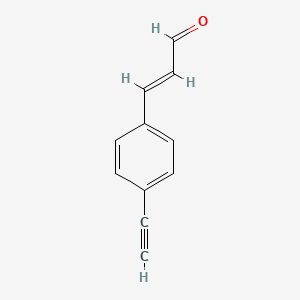
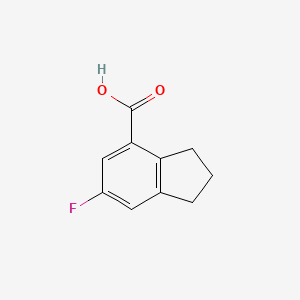
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
